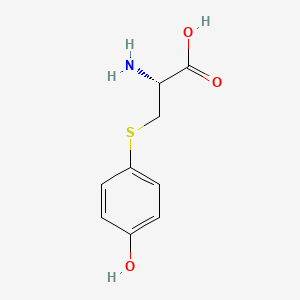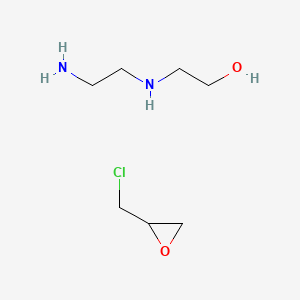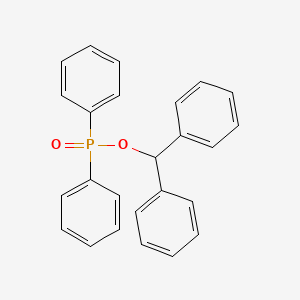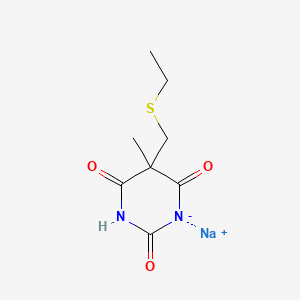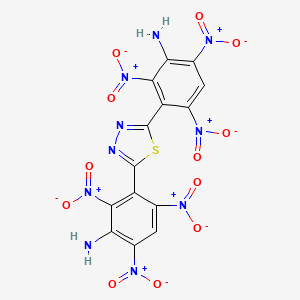
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole is a highly energetic compound known for its explosive properties. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of multiple nitro groups in its structure contributes to its high energy content and makes it a subject of interest in the field of energetic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole typically involves the nitration of 2,5-diamino-1,3,4-thiadiazole. The process can be summarized as follows:
Nitration of 2,5-diamino-1,3,4-thiadiazole: This step involves the introduction of nitro groups into the aromatic ring. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. Continuous flow reactors and automated systems are often employed to handle the hazardous nature of the reagents and products.
化学反応の分析
Types of Reactions
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s energetic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
科学的研究の応用
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole has several scientific research applications, including:
Energetic Materials: Due to its high energy content, it is studied for use in explosives, propellants, and pyrotechnics.
Chemical Sensors: Its unique chemical properties make it suitable for use in sensors for detecting explosives and other hazardous materials.
Pharmaceutical Research: The compound’s structure is explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is investigated for use in advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gaseous products and the release of heat. The compound’s molecular targets and pathways are primarily related to its energetic properties and interactions with other chemical species.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but different core structure.
Hexanitrohexaazaisowurtzitane (CL-20): Another high-energy compound with a different heterocyclic core.
1,3,5-Trinitro-1,3,5-triazinane (RDX): A widely used explosive with a different nitrogen-rich structure.
Uniqueness
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole is unique due to its thiadiazole core, which imparts distinct chemical and physical properties compared to other energetic compounds. Its combination of nitro groups and heterocyclic structure makes it a valuable compound for various applications in energetic materials and beyond.
特性
CAS番号 |
65992-13-4 |
|---|---|
分子式 |
C14H6N10O12S |
分子量 |
538.3 g/mol |
IUPAC名 |
3-[5-(3-amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H6N10O12S/c15-9-5(21(29)30)1-3(19(25)26)7(11(9)23(33)34)13-17-18-14(37-13)8-4(20(27)28)2-6(22(31)32)10(16)12(8)24(35)36/h1-2H,15-16H2 |
InChIキー |
ZQBFPTNBHLNCEN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C2=NN=C(S2)C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)

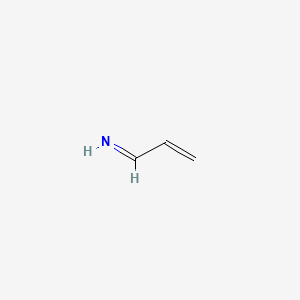

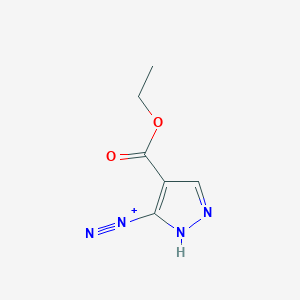

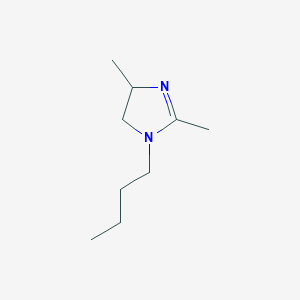
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
